molecular formula C12H18N4O2 B2817169 Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1235199-36-6

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2817169
CAS No.: 1235199-36-6
M. Wt: 250.302
InChI Key: PBZSHKGKIGLHRA-UHFFFAOYSA-N
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Description

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a heterocyclic compound featuring a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a methyl carbamate moiety at the 4-methyl position. This structure combines a nitrogen-rich bicyclic system with a carbamate functional group, making it of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSHKGKIGLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a pyrimidine compound under specific conditions. One common method includes the use of piperidine and pyrimidine derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new ones .

Mechanism of Action

The mechanism of action of Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Carbamate vs.
  • Piperidine Substituents : Alkyl (methyl, ethyl) or hydroxyalkyl groups at the piperidine 1-position (as in ) increase lipophilicity but may compromise solubility. The carbamate’s methyl group balances polarity, favoring blood-brain barrier penetration.

Physicochemical Properties

Property Target Compound 1-Methylpiperidin-4-yl Derivative Urea Analogue
Molecular Weight (g/mol) ~265 (calculated) ~235 ~310
logP (Predicted) 1.8 2.5 1.2
Hydrogen Bond Donors 1 (NH) 0 2 (NH urea)
Hydrogen Bond Acceptors 5 3 6

Implications :

  • The target compound’s intermediate logP (1.8) suggests better membrane permeability than the more polar urea analogue but lower than the lipophilic 1-methylpiperidine derivative.
  • Reduced H-bond donors compared to urea derivatives may enhance metabolic stability by minimizing oxidative metabolism .

Pharmacological and Biochemical Profiles

  • Kinase Inhibition : Pyrimidine-piperidine hybrids often target kinases (e.g., PI3K, JAK) due to pyrimidine’s ability to mimic ATP’s adenine moiety. The carbamate’s electron-withdrawing effect may fine-tune binding affinity compared to methyl or ethyl substituents .
  • Metabolic Stability : Carbamates are generally more stable than esters but less than amides. This positions the target compound between rapidly metabolized ester derivatives and persistent amide-based drugs.
  • Toxicity : Piperidine N-substituents (e.g., methyl, hydroxyethyl) in analogues influence off-target effects; the carbamate’s methyl group may reduce hepatotoxicity risks compared to bulkier substituents.

Q & A

Q. Advanced Optimization :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) for pyrimidine substitution to enhance nucleophilicity.
  • Catalysis : Add catalytic KI to improve halogen exchange efficiency in substitution steps .
  • Purity Control : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Q. Basic Characterization :

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 3.65–3.70 (m, carbamate OCH₃), δ 4.10–4.25 (m, piperidinyl-CH₂), and δ 8.30–8.50 (d, pyrimidine protons) .
    • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and pyrimidine carbons (δ 157–162 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₇N₄O₂: 265.13 g/mol) .

Q. Advanced Methods :

  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .
  • IR Spectroscopy : Validate carbamate C=O stretching (1720–1740 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Basic Approach :

  • Dose-Response Validation : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Replicate Experiments : Use triplicate measurements with positive/negative controls (e.g., reference inhibitors) .

Q. Advanced Analysis :

  • Off-Target Screening : Employ kinase or GPCR panels to identify unintended interactions.
  • Metabolic Stability Tests : Assess liver microsomal stability (e.g., human CYP450 isoforms) to rule out rapid degradation artifacts .

What computational strategies are effective for predicting the compound’s binding modes?

Q. Basic Modeling :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock into target proteins (e.g., kinases or neurotransmitter receptors) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (pyrimidine N) and hydrophobic regions (piperidine ring) .

Q. Advanced Techniques :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to assess binding stability .
  • QM/MM Hybrid Models : Calculate electronic interactions at the pyrimidine-protein interface using Gaussian09 .

How should researchers address batch-to-batch variability in synthetic yields or purity?

Q. Basic Quality Control :

  • In-Process Monitoring : Use TLC (silica, UV detection) to track reaction progress and isolate intermediates .
  • HPLC Purity Checks : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~12–14 min .

Q. Advanced Mitigation :

  • DoE Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
  • Continuous Flow Synthesis : Reduce variability via microreactors (e.g., Uniqsis FlowSyn) for precise control of reaction parameters .

What are the key stability considerations for long-term storage of this compound?

Q. Basic Guidelines :

  • Storage Conditions : Store at –20°C in airtight, amber vials under argon to prevent hydrolysis of the carbamate group .
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .

Q. Advanced Studies :

  • Forced Degradation Tests : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products via LC-MS .
  • pH Stability Profiling : Assess degradation kinetics in buffers (pH 1–10) to determine optimal formulation pH .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Basic Assays :

  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .
  • Knockdown/Overexpression : Apply CRISPR/Cas9 or siRNA to modulate target expression and observe phenotypic changes .

Q. Advanced Approaches :

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify binding partners via pull-down/MS .
  • In Vivo Imaging : Use PET/CT with radiolabeled analogs (e.g., ¹¹C-methyl group) to track biodistribution in animal models .

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